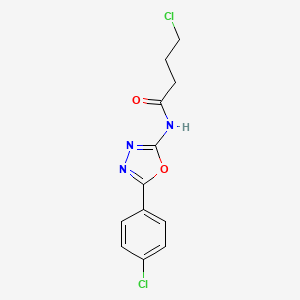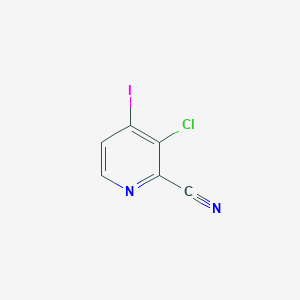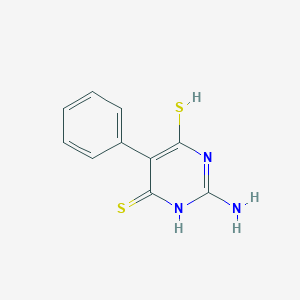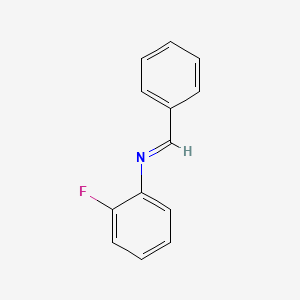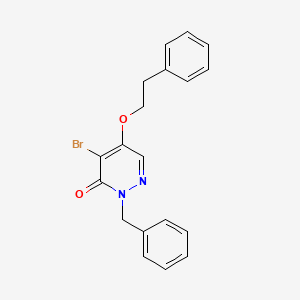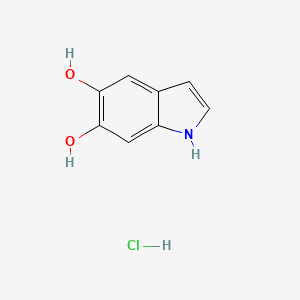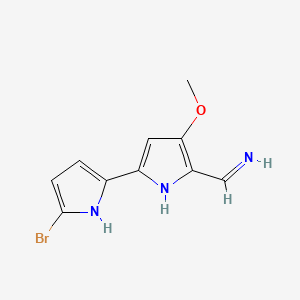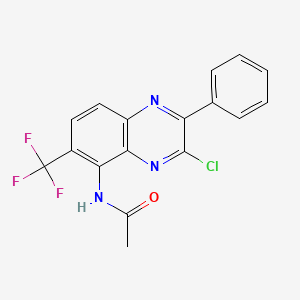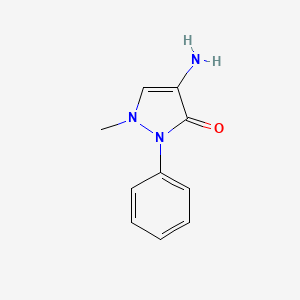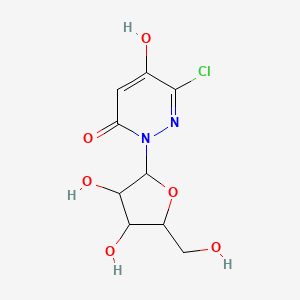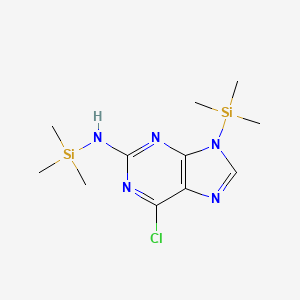
6-Chloro-N,9-bis(trimethylsilyl)-9H-purin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-N,9-bis(trimethylsilyl)-9H-purin-2-amine is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of a chlorine atom at the 6-position and two trimethylsilyl groups attached to the nitrogen atoms at positions 9 and 2 of the purine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N,9-bis(trimethylsilyl)-9H-purin-2-amine typically involves the following steps:
Starting Material: The synthesis begins with a purine derivative, such as 6-chloropurine.
Silylation: The key step involves the introduction of trimethylsilyl groups. This is usually achieved by reacting 6-chloropurine with trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine (TEA) or pyridine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the silyl groups.
Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-N,9-bis(trimethylsilyl)-9H-purin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the purine ring.
Hydrolysis: The trimethylsilyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like ammonia, primary or secondary amines, thiols, and alkoxides in solvents such as ethanol or dimethylformamide (DMF).
Hydrolysis: Acidic or basic aqueous solutions, often at elevated temperatures.
Major Products
Substitution: Depending on the nucleophile, products can include 6-amino, 6-thio, or 6-alkoxy purine derivatives.
Hydrolysis: The primary product is the corresponding hydroxyl derivative of the purine.
Aplicaciones Científicas De Investigación
6-Chloro-N,9-bis(trimethylsilyl)-9H-purin-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex purine derivatives.
Biology: Studied for its potential interactions with biological molecules, particularly nucleic acids.
Medicine: Investigated for its potential as a precursor in the development of antiviral or anticancer agents.
Industry: Utilized in the production of specialized materials or as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of 6-Chloro-N,9-bis(trimethylsilyl)-9H-purin-2-amine is primarily related to its ability to interact with nucleophilic sites in biological molecules. The chlorine atom at the 6-position can be displaced by nucleophiles, leading to the formation of new covalent bonds. This reactivity makes it a useful tool in the modification of nucleic acids and proteins.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloropurine: Lacks the trimethylsilyl groups, making it less lipophilic and potentially less reactive in certain substitution reactions.
9H-Purin-2-amine: Does not have the chlorine atom or the trimethylsilyl groups, resulting in different reactivity and solubility properties.
Trimethylsilyl-purine derivatives: Compounds with trimethylsilyl groups at different positions on the purine ring, which can affect their chemical behavior and applications.
Uniqueness
6-Chloro-N,9-bis(trimethylsilyl)-9H-purin-2-amine is unique due to the combination of the chlorine atom and the trimethylsilyl groups. This combination imparts specific reactivity and solubility characteristics, making it a valuable compound in synthetic organic chemistry and potentially in medicinal chemistry.
Propiedades
Número CAS |
72101-44-1 |
|---|---|
Fórmula molecular |
C11H20ClN5Si2 |
Peso molecular |
313.93 g/mol |
Nombre IUPAC |
6-chloro-N,9-bis(trimethylsilyl)purin-2-amine |
InChI |
InChI=1S/C11H20ClN5Si2/c1-18(2,3)16-11-14-9(12)8-10(15-11)17(7-13-8)19(4,5)6/h7H,1-6H3,(H,14,15,16) |
Clave InChI |
ZXSMHENGFNZSFZ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)NC1=NC2=C(C(=N1)Cl)N=CN2[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


